

ilaprazole sodium degradation products identification

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Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

Cat. No.: S1943470

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Analytical Methods for Identification

For researchers identifying degradation products, the core activity involves using chromatographic separation coupled with mass spectrometry. The following table summarizes a validated HPLC method suitable for this purpose [1].

Parameter	Specification
Analytical Technique	Gradient HPLC with UV detection
Column	Agilent C8 (4.6 mm × 250 mm, 5 µm)
Column Temperature	25 °C

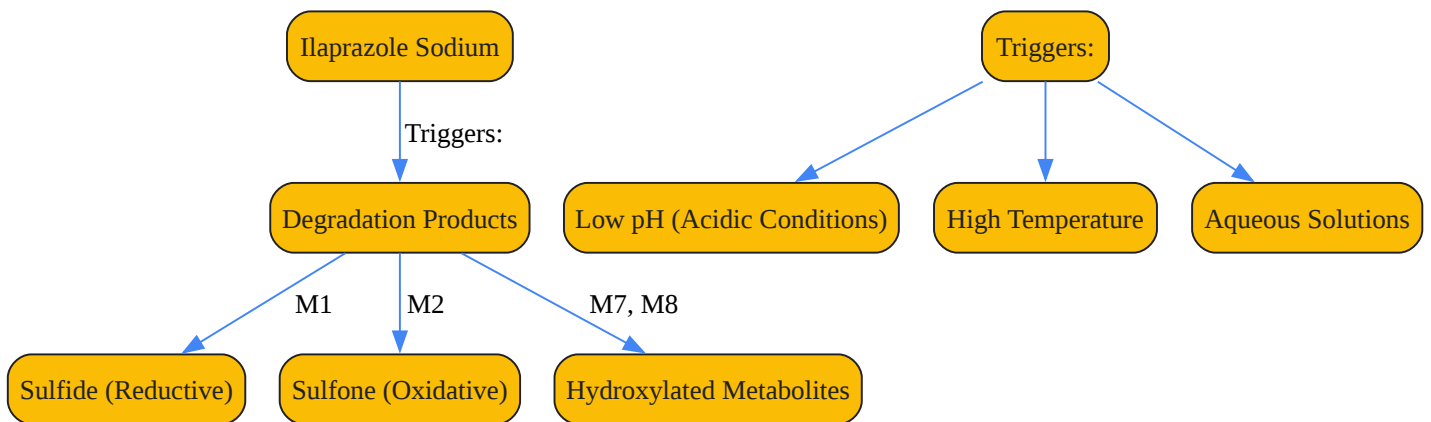
| **Mobile Phase** | Solvent A: Methanol Solvent B: 0.02 mmol/L Monopotassium phosphate & 0.025 mmol/L Sodium hydroxide || **Flow Rate** | 1.0 mL/min || **Detection Wavelength** | 237 nm || **LLOD (for impurities)** | 10 ng/mL || **LOQ (for impurities)** | 25 ng/mL |

For structural identification, **Liquid Chromatography-Tandem High-Resolution Mass Spectrometry (LC-HRMS/MS)** is the preferred technique. One study used this to identify twelve metabolites and degradation products in rat plasma, detailing their specific fragmentation behaviors [2].

Degradation Pathways & Products

Ilaprazole sodium is part of the proton pump inhibitor (PPI) class and is chemically unstable, especially in aqueous environments and under acidic conditions [3] [4]. Its degradation is highly dependent on **temperature and pH** [3].

The diagram below illustrates the core relationships that influence **ilaprazole sodium** stability and degradation.



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The following table lists specific metabolites and potential degradation products identified in vivo, which can also inform degradation studies [2].

Product Name / Identifier	Type / Pathway	Key Mass Spectrometry Data	Potential Bioactivity
M1	Reductive metabolite (Sulfide)	[M + H] ⁺ at <i>m/z</i> 351.1270 [C ₁₉ H ₁₉ N ₄ OS] ⁺	Predicted potential to inhibit H ⁺ /K ⁺ -ATPase [2].

Product Name / Identifier	Type / Pathway	Key Mass Spectrometry Data	Potential Bioactivity
M2	Oxidative metabolite (Sulfone)	[M + H] ⁺ at <i>m/z</i> 383.1168 [C ₁₉ H ₁₉ N ₄ O ₃ S] ⁺	Predicted potential to inhibit H ⁺ /K ⁺ -ATPase [2].
M3, M7, M8, M9, M11, M12	New metabolites (Reductive, Hydroxylated, Oxidative)	Characterized by LC-HRMS/MS	In silico prediction suggests potential H ⁺ /K ⁺ -ATPase inhibition [2].

Troubleshooting Common Experimental Issues

Here are answers to frequently encountered problems when working with **ilaprazole sodium**.

Q1: How can I improve the stability of **ilaprazole sodium** in my experimental solutions?

- **Control Temperature:** Conduct experiments at low temperatures (e.g., 4°C) where possible. One study found that after 2 hours in a solution at pH 7.8, 50% of **ilaprazole sodium** degraded at 37°C, compared to only 3% at 4°C [3].
- **Control pH:** The stability of PPIs like ilaprazole increases with pH. Use alkaline buffers for stock solutions [3] [4].
- **Use Fresh Solutions:** Prepare solutions immediately before use and avoid long storage times, even under controlled conditions [3].

Q2: The method I developed cannot separate critical degradation products. What can I do?

- **Employ Gradient Elution:** A complex mixture of degradation products often requires gradient elution for sufficient separation, as demonstrated in the cited HPLC method [1].
- **Optimize Mobile Phase pH:** The stability and separation of PPIs are highly pH-dependent. Fine-tuning the pH and buffer composition of the aqueous mobile phase can significantly improve resolution [4].
- **Switch Detection to MS:** If UV detection is insufficient, use LC-MS/MS. Techniques like Multiple Reaction Monitoring (MRM) and Neutral Loss scanning are powerful for specifically detecting and identifying degradation products based on their fragmentation patterns [2].

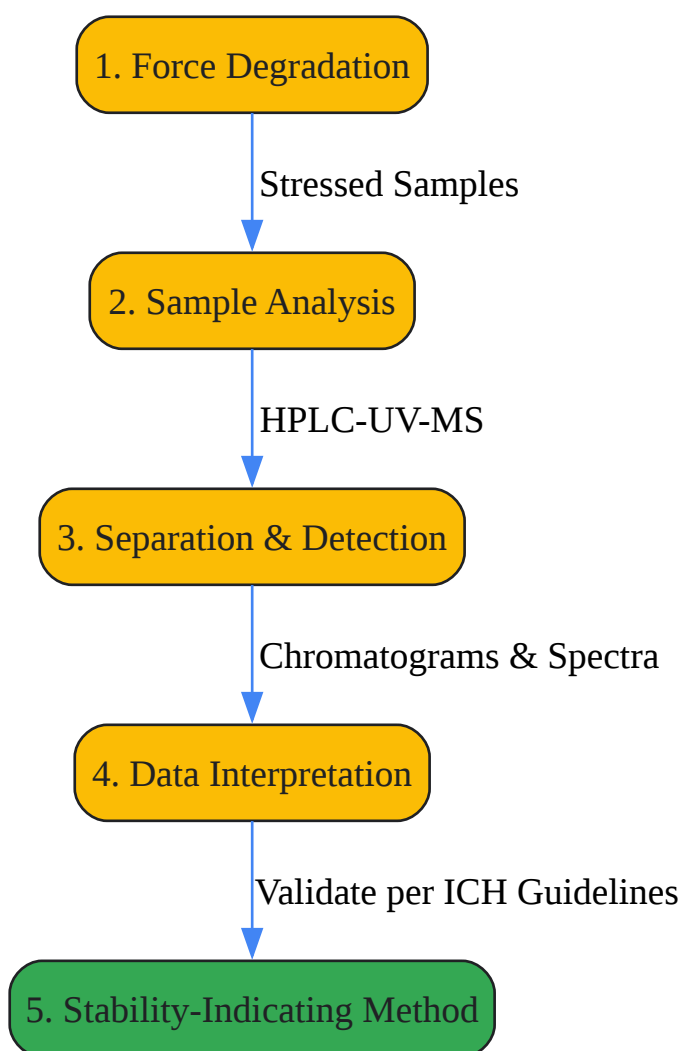
Q3: How should I store **ilaprazole sodium** reference standards and formulations?

- **Store Powder Appropriately:** Keep the powder in a tightly sealed container at **-20°C** [5] [6] [7].

- **Protect from Moisture and Light:** The compound should be stored in a dry, dark place [1] [8].

Key Experimental Workflow for Degradation Product Identification

For a comprehensive study, you can follow this general workflow, which synthesizes the information from the search results:



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- **Force Degradation:** Subject the drug substance to stress conditions (acidic/basic hydrolysis, oxidation, thermal, and photolytic) to generate degradation products [1].
- **Sample Analysis:** Analyze both stressed and unstressed samples.

- **Separation & Detection:** Use the HPLC-UV method for quantification and LC-HRMS/MS for structural elucidation. Monitor for characteristic fragment ions (e.g., m/z 184) and neutral losses (e.g., SO_2 , 64 Da) [2].
- **Data Interpretation:** Correlate the mass data with proposed structures and fragmentation pathways.
- **Method Validation:** Finally, validate the analytical method to confirm it is stability-indicating, demonstrating specificity, accuracy, precision, LOD, LOQ, and linearity for both the API and its degradation products [1].

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